CNS Penetration and Behavioral Potency: Scopolamine is 3-32x More Potent than Atropine in Primate Models
In a direct head-to-head comparison in rhesus monkeys, scopolamine was found to be significantly more potent than atropine in disrupting learned avoidance behavior, a centrally mediated effect. The difference in potency is attributed to the relative ease with which scopolamine penetrates the blood-brain barrier [1].
| Evidence Dimension | Potency for disrupting learned avoidance behavior (CNS effect) |
|---|---|
| Target Compound Data | MED (Minimum Effective Dose) = 0.01-0.03 mg/kg (estimated from 3-32x potency difference vs atropine) |
| Comparator Or Baseline | Atropine: MED for disruption of learned avoidance behavior |
| Quantified Difference | Scopolamine is estimated to be 3- to 32-fold more potent than atropine |
| Conditions | Rhesus monkeys, intravenous administration, tested in three avoidance situations [1] |
Why This Matters
This quantifiable CNS potency advantage makes (-)-scopolamine hydrochloride the preferred choice for studies requiring robust central cholinergic blockade with minimal peripheral dosing, ensuring experimental efficacy.
- [1] Samuel GK, Kodama JK, Mennear JH. Effects of scopolamine and atropine and their quaternized salts on avoidance behavior in the monkey. Psychopharmacologia. 1965;8:295-301. View Source
